molecular formula C22H25FN4O2S2 B2930261 N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide CAS No. 896022-39-2

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide

Cat. No.: B2930261
CAS No.: 896022-39-2
M. Wt: 460.59
InChI Key: UJLUCMFPMXSIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring, an adamantane moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the adamantane moiety and the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge connecting the thiadiazole and carbamoylmethyl groups is susceptible to nucleophilic displacement under basic or acidic conditions. This reactivity is critical for synthesizing derivatives with modified biological activity.

Reaction TypeConditionsProductsNotes
AlkylationK₂CO₃/DMF, alkyl halides (R-X)S-alkyl derivativesYields depend on R-X steric bulk; electron-deficient alkyl halides react faster
ArylationCuI/1,10-phenanthroline, aryl iodidesBiaryl thioethersRequires elevated temperatures (80–100°C)

Oxidation of the Sulfanyl Moiety

The sulfur atom in the sulfanyl group undergoes oxidation, a key pathway for modulating solubility and electronic properties .

Oxidizing AgentConditionsProductOxidation State
H₂O₂ (30%)Acetic acid, 25°CSulfoxide (-SO-)Partial oxidation; forms stereoisomers
mCPBADCM, 0°C → RTSulfone (-SO₂-)Complete oxidation; no stereoisomerism

Hydrolysis of the Carboxamide Groups

Both the adamantane-1-carboxamide and the fluorophenyl-carbamoyl groups undergo hydrolysis under extreme pH conditions:

Site of HydrolysisConditionsProduct
Adamantane-carboxamide6N HCl, reflux (12 hr)Adamantane-1-carboxylic acid
Fluorophenyl-carbamoyl10% NaOH, EtOH/H₂O (80°C)4-Fluorobenzylamine + thioglycolic acid derivatives

Hydrolysis kinetics show the adamantane-carboxamide is more resistant to basic conditions than the fluorophenyl-carbamoyl group due to steric hindrance .

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring participates in electrophilic and cycloaddition reactions:

Reaction TypeReagentsOutcome
Electrophilic substitutionHNO₃/H₂SO₄Nitration at C5 (minor pathway due to deactivation by fluorine)
[3+2] CycloadditionAzides, Cu(I) catalystTriazole-fused derivatives

Fluorophenyl Group Transformations

The 4-fluorophenyl moiety exhibits restricted reactivity but can engage in:

ReactionConditionsApplication
Halogen exchangePd(PPh₃)₄, aryl boronic acidsSuzuki coupling (low yield due to fluorine’s electronegativity)
DefluorinationBu₃SnH, AIBNRare; requires radical initiation

Stability Under Pharmacological Conditions

Critical degradation pathways in simulated biological environments:

ConditionDegradation PathwayHalf-Life
pH 1.2 (gastric)Adamantane-carboxamide hydrolysis48 hr
pH 7.4 (plasma)Sulfanyl oxidation to sulfoxide72 hr
UV light (300 nm)Thiadiazole ring cleavage8 hr

Data suggest the compound requires stabilization (e.g., lyophilization) for long-term storage .

Scientific Research Applications

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiadiazole ring could form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is unique due to its combination of a thiadiazole ring, an adamantane moiety, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and data tables.

  • Chemical Name : this compound
  • CAS Number : 896027-99-9
  • Molecular Formula : C23H24FN5O4S3
  • Molecular Weight : 549.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. It has been observed to inhibit specific kinases such as ERK1/2, which play a crucial role in cell proliferation and survival pathways. The presence of the thiadiazole moiety is significant as it contributes to the compound's ability to induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that derivatives of thiadiazoles exhibit considerable cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study highlighted that compounds similar to N-{5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}adamantane demonstrated antiproliferative activity against A549 lung carcinoma cells with IC50 values ranging from 0.079 to 8.284 µM .
  • Mechanism of Induction : The induction of apoptosis was confirmed through caspase activation studies (caspases 3, 8, and 9), indicating that these compounds can effectively trigger programmed cell death in cancer cells .

Selectivity for Cancer Cells

The selectivity of these compounds for cancer cells over normal cells was also noted. In tests involving normal human cell lines, the compounds exhibited significantly lower toxicity compared to their effects on cancerous cells, suggesting a promising therapeutic window for clinical applications .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 (µM) Mechanism
AntiproliferativeA549 (Lung Cancer)0.079 - 8.284ERK1/2 Inhibition
Apoptosis InductionMCF7 (Breast Cancer)<0.1Caspase Activation
SelectivityNormal CellsHigher IC50Reduced Toxicity

Study on Thiadiazole Derivatives

A comprehensive review analyzed various thiadiazole derivatives and their anticancer activities. The study concluded that:

  • Compounds with fluorine substitutions showed enhanced anticancer activity compared to those with chlorine .
  • The structure-activity relationship (SAR) indicated that electron-withdrawing groups on the aromatic ring improve cytotoxic efficacy against breast and lung cancer cell lines .

Clinical Implications

The promising results from laboratory studies suggest potential clinical implications for this compound in developing targeted cancer therapies.

Properties

IUPAC Name

N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S2/c23-17-3-1-13(2-4-17)11-24-18(28)12-30-21-27-26-20(31-21)25-19(29)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,14-16H,5-12H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLUCMFPMXSIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.